Phenylephrine-D-glucuronide

Description

Contextualization of Drug Metabolites in Pharmaceutical Research

The investigation of drug metabolites is a cornerstone of modern drug discovery and development. nih.gov Metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug. nih.govacs.org In other instances, they may be inactive or contribute to adverse effects. nih.gov A thorough understanding of a drug's metabolic fate allows researchers to:

Predict and optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Identify new therapeutic agents, as some metabolites have been developed into successful drugs themselves. acs.orgacs.org

Assess the potential for drug-drug interactions. openaccessjournals.com

Ensure the safety of a drug by identifying and characterizing potentially toxic metabolites. nih.gov

Xenobiotic biotransformation is the process by which the body metabolizes foreign substances, including drugs. wikipedia.org This process is broadly divided into Phase I and Phase II reactions. wikipedia.orgopenaccessjournals.com Phase I reactions typically introduce or expose functional groups on the drug molecule, while Phase II reactions involve the conjugation (attachment) of endogenous molecules to these functional groups. mhmedical.comwikipedia.org

Conjugated metabolites, such as glucuronides, sulfates, and glutathione (B108866) conjugates, are generally more water-soluble and more readily excreted from the body than their parent compounds. wikipedia.orgmhmedical.com Glucuronidation, the attachment of glucuronic acid, is one of the most important conjugation pathways for a wide variety of drugs and other xenobiotics. rsc.orgacs.org This process typically leads to detoxification and inactivation of the parent compound. rsc.org

Overview of Phenylephrine (B352888) Metabolism and Glucuronidation Pathway

Phenylephrine undergoes extensive metabolism in the body, primarily in the intestinal wall and liver. wikipedia.orgnih.gov This first-pass metabolism significantly reduces the amount of unchanged drug that reaches systemic circulation. wikipedia.org The main metabolic pathways for phenylephrine are sulfation, oxidative deamination, and glucuronidation. wikipedia.orggoogle.com

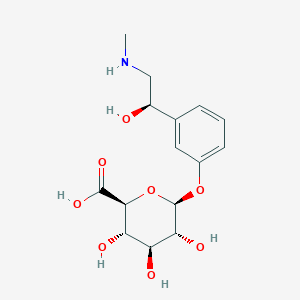

Phenylephrine-D-glucuronide is formed when a molecule of glucuronic acid is attached to the phenolic hydroxyl group of phenylephrine. google.comevitachem.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). google.com While glucuronidation is a significant metabolic route for phenylephrine, it is generally considered a less predominant pathway compared to sulfation. nih.govgoogle.com

Phenylephrine's metabolism is a multi-faceted process involving several key enzymatic pathways. A comparison of these pathways highlights the relative contribution of glucuronidation.

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Primary Location | Relative Contribution |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound | Liver, Intestine | Lesser than sulfation |

| Sulfation | Sulfotransferases (SULTs), particularly SULT1A3 | Phenylephrine-3-O-sulfate | Intestinal wall | Major pathway |

| Oxidative Deamination | Monoamine Oxidase (MAO-A and MAO-B) | m-hydroxymandelic acid | Liver, Intestine | Major pathway |

Data sourced from multiple references. wikipedia.orggoogle.comnih.govgoogle.com

Current State of Research on Glucuronide Metabolites

Research into glucuronide metabolites has evolved significantly. Initially viewed primarily as inactive, detoxified end-products, it is now recognized that some glucuronides can be pharmacologically active. rsc.org The study of glucuronide conjugates is critical for a comprehensive understanding of a drug's disposition and potential for drug interactions. acs.org

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite its role in phenylephrine metabolism, there are several knowledge gaps concerning this compound. A comprehensive investigation is needed to address these areas and gain a more complete understanding of this metabolite.

Key Research Gaps:

Identification of Specific UGT Isoforms: The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of phenylephrine in humans have not been conclusively established. google.com While some isoforms are inferred to be involved, further research is needed to confirm their precise roles. google.com

Quantitative Contribution to Metabolism: The exact percentage of phenylephrine that undergoes glucuronidation compared to other metabolic pathways, such as sulfation and oxidation, requires more precise quantification. google.comnih.gov Studies have reported conflicting findings on the amount of phenylephrine glucuronide excreted. nih.govnih.gov

Pharmacological Activity: The potential pharmacological activity of this compound itself is not well-characterized. It is generally assumed to be an inactive metabolite, but further studies are needed to confirm this. nih.gov

Inter-individual Variability: The extent of phenylephrine glucuronidation can vary significantly between individuals. Understanding the genetic and environmental factors that contribute to this variability is a key area for future research.

Drug-Drug Interactions: The potential for other drugs to inhibit or induce the UGT enzymes responsible for phenylephrine glucuronidation is not fully understood. For example, it has been proposed that acetaminophen (B1664979) may interfere with the sulfation of phenylephrine, which could potentially impact the glucuronidation pathway. ingentaconnect.com

Objectives for Future Research:

Utilize in vitro studies with recombinant human UGT enzymes to identify the specific isoforms that catalyze the formation of this compound.

Perform pharmacological assays to definitively determine if this compound has any residual agonist or antagonist activity at adrenergic receptors.

Investigate the influence of genetic polymorphisms in UGT genes on the extent of phenylephrine glucuronidation.

A deeper understanding of these aspects will provide a more complete picture of phenylephrine's fate in the body and could have implications for optimizing its therapeutic use.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of Phenylephrine D Glucuronide Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoenzymes

Glucuronidation is a major Phase II metabolic pathway for many drugs, catalyzed by the UGT superfamily of enzymes. These enzymes, particularly the UGT1A and UGT2B families, are responsible for conjugating glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their excretion.

Enzyme Kinetics of UGT-Mediated Glucuronidation of Phenylephrine (B352888)

Enzyme kinetics are crucial for understanding the rate and efficiency of metabolic processes. This typically involves determining Michaelis-Menten parameters.

Michaelis-Menten Parameters (Km, Vmax)

There is no available research data providing the Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax) for the glucuronidation of phenylephrine by any specific UGT isoenzyme. Such data is essential for quantitatively describing the enzyme's affinity for phenylephrine and its maximum metabolic capacity.

Substrate Specificity and Affinity

Without kinetic data such as the Km value, a precise measure of the affinity of UGT enzymes for phenylephrine cannot be determined. While UGTs are known to have broad and sometimes overlapping substrate specificities for phenolic compounds, the specific affinity for phenylephrine has not been characterized.

Cellular and Subcellular Localization of Glucuronidation Processes

Hepatic Glucuronidation

The liver is established as a primary site for drug metabolism, including the glucuronidation of phenylephrine. UGT enzymes are abundantly expressed in the liver, specifically within the membrane of the endoplasmic reticulum of liver cells (hepatocytes). In vitro studies using human liver microsomes—vesicles of the endoplasmic reticulum—are the standard model for investigating the glucuronidation of xenobiotics. This confirms that the formation of Phenylephrine-D-glucuronide is a significant hepatic process.

Intestinal Glucuronidation

The intestines play a crucial role in the initial metabolism, often termed "first-pass metabolism," of orally administered drugs like phenylephrine. Glucuronidation, a major Phase II metabolic pathway, is particularly prominent in the intestinal wall. This process involves the conjugation of phenylephrine with glucuronic acid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This conjugation significantly increases the water solubility of phenylephrine, facilitating its excretion from the body. nih.gov

The primary UGT enzymes responsible for phenylephrine glucuronidation in the intestine belong to the UGT1A subfamily. nih.gov Specifically, isoforms such as UGT1A1, UGT1A3, and UGT1A7 through UGT1A10 are highly expressed in the gastrointestinal tract and are key contributors to the intestinal metabolism of phenolic compounds like phenylephrine. nih.govnih.gov The extensive nature of this intestinal glucuronidation is a significant factor contributing to the low oral bioavailability of phenylephrine. nih.gov Studies have shown that a substantial portion of an oral phenylephrine dose is rapidly conjugated in the gut before it can reach systemic circulation. nih.gov

Contributions of Other Tissues (e.g., kidney)

While the liver is a primary site for drug metabolism, other tissues, including the kidneys, also contribute to the glucuronidation of various compounds. nih.govnih.gov The kidneys are not only involved in the excretion of metabolites but also possess the enzymatic machinery to carry out conjugation reactions. nih.gov Several UGT isoforms are expressed in the kidneys, enabling them to perform glucuronidation. mdpi.com

Cofactor Requirements and Regeneration Mechanisms for UGT Activity

Role of UDP-Glucuronic Acid (UDPGA)

The enzymatic activity of UDP-glucuronosyltransferases is critically dependent on the availability of a specific cofactor: uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). researchgate.netmdpi.com UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the phenylephrine molecule during the conjugation reaction. researchgate.net This reaction is a bi-substrate process, requiring both the drug substrate (phenylephrine) and the activated form of glucuronic acid (UDPGA). researchgate.net

UDPGA is synthesized in the body from UDP-glucose through the action of the enzyme UDP-glucose 6-dehydrogenase, which utilizes NAD+ as a cofactor. wikipedia.org The supply of UDPGA for glucuronidation is thought to be primarily derived from glycogenolysis, the breakdown of glycogen. nih.gov The regeneration of UDPGA is essential to maintain the capacity for ongoing glucuronidation reactions.

In Vitro Models for Studying Glucuronidation Pathways

To investigate the metabolic pathways of drugs like phenylephrine without administering them to human subjects, scientists utilize various in vitro (test tube) models. These models allow for the detailed study of enzymatic reactions and the identification of the specific enzymes involved.

Human Liver Microsomes (HLMs)

Human liver microsomes are subcellular fractions isolated from liver tissue that are rich in drug-metabolizing enzymes, including UGTs. nih.gov HLMs are a widely used in vitro tool to study the metabolism of various compounds, including the glucuronidation of phenylephrine. nih.govnih.gov By incubating phenylephrine with HLMs in the presence of the necessary cofactor UDPGA, researchers can measure the rate of this compound formation and characterize the kinetics of the reaction. researchgate.net

While HLMs are a valuable tool, it has been observed that predictions of in vivo hepatic clearance based on HLM data can sometimes underestimate the actual clearance. nih.gov Nevertheless, they remain a fundamental system for initial metabolic screening and for identifying the major metabolic pathways of a drug candidate. nih.govresearchgate.net

Recombinant UGT Enzyme Systems

To pinpoint the specific UGT isoforms responsible for the glucuronidation of a particular drug, researchers often turn to recombinant UGT enzyme systems. criver.com These systems involve the expression of individual human UGT enzymes in cell lines, such as insect cells or bacteria. bioivt.com This allows for the study of each enzyme's activity in isolation, without the confounding presence of other metabolizing enzymes found in HLMs. criver.comresearchgate.net

Isolated Hepatocytes and Enterocytes

Isolated hepatocytes and enterocytes are valuable in vitro models for studying the metabolism of drugs like phenylephrine. nih.govmdpi.com These cells contain the necessary enzymes, including UGTs, in a physiologically relevant environment, allowing for the investigation of metabolic pathways and the formation of metabolites such as this compound.

Cell-Based Assays and Supernatants

Cell-based assays provide a controlled environment to study specific aspects of cellular processes, including drug metabolism. marinbio.comlifescienceglobal.com For investigating the formation of this compound, various cell-based assay formats can be employed.

One common approach involves using cell lines that are genetically engineered to express specific UGT isoforms. nih.gov For instance, a cell line expressing high levels of UGT1A9 could be used to confirm its role in phenylephrine glucuronidation and to characterize the kinetics of this specific enzymatic reaction. In such assays, the cells are incubated with phenylephrine, and the supernatant (the extracellular medium) is collected at different time points. The concentration of this compound in the supernatant is then quantified using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). labcorp.com

Another type of cell-based assay utilizes subcellular fractions, such as liver microsomes, which are vesicles of the endoplasmic reticulum that are rich in UGTs. nih.gov These microsomal assays are useful for determining the intrinsic clearance of a drug by a specific metabolic pathway and for studying enzyme kinetics in a simplified system. The supernatant from these incubations, after separation from the microsomes, is analyzed for the presence of the glucuronide metabolite.

Influence of Genetic Polymorphisms on UGT Activity

Genetic polymorphisms, which are variations in the DNA sequence of a gene, can significantly impact the activity of UGT enzymes. nih.gov These genetic differences can lead to interindividual variability in drug metabolism, affecting both the efficacy and toxicity of medications. mdpi.com

Several UGT genes, including those in the UGT1A and UGT2B families, are known to be highly polymorphic. nih.gov These polymorphisms can result in enzymes with reduced, increased, or altered activity. For example, a single nucleotide polymorphism (SNP) might lead to an amino acid substitution in the enzyme's active site, affecting its ability to bind to substrates or the co-substrate UDPGA. Other polymorphisms in the promoter region of a UGT gene can alter the level of enzyme expression. nih.gov

Impact on this compound Formation Rates

Given that UGT enzymes are responsible for the formation of this compound, genetic polymorphisms in these enzymes are expected to influence the rate of its formation. Individuals who are "poor metabolizers" due to carrying two non-functional UGT alleles may exhibit slower formation of this compound, leading to higher plasma concentrations of the parent drug, phenylephrine. Conversely, "extensive" or "ultra-rapid" metabolizers with highly active UGT variants may have a faster rate of glucuronidation.

For instance, polymorphisms in the UGT1A9 gene have been shown to affect the glucuronidation of various drugs. researchgate.netekb.eg A common polymorphism in the promoter region of UGT1A9, known as T-275A and C-2152T, has been associated with increased gene expression and higher glucuronidation activity. ekb.eg Another variant, UGT1A9*3, has been linked to decreased enzyme activity. mdpi.com The presence of such polymorphisms could therefore lead to significant differences in the rate of this compound formation among individuals.

| UGT1A9 Genotype | Predicted Phenotype | Expected Impact on this compound Formation |

| Wild-type/Wild-type | Normal Metabolizer | Normal rate of formation |

| Wild-type/Variant | Intermediate Metabolizer | Potentially altered rate of formation |

| Variant/Variant | Poor or Rapid Metabolizer | Significantly decreased or increased rate of formation |

Modulation of Glucuronidation by Endogenous and Exogenous Factors

The process of glucuronidation is not static and can be influenced by a variety of endogenous and exogenous factors. These factors can either increase (induce) or decrease (inhibit) the activity of UGT enzymes, thereby altering the rate of this compound formation. researchgate.net

Enzyme Induction and Inhibition Mechanisms

Enzyme induction is the process by which the expression of an enzyme is increased, leading to a higher rate of metabolism. labcorp.compharmacytimes.com Certain drugs, environmental chemicals, and dietary constituents can act as inducers of UGT enzymes. For example, rifampin is a well-known inducer of several drug-metabolizing enzymes, including some UGTs. pharmacytimes.com Exposure to such inducers can lead to an accelerated clearance of phenylephrine through the glucuronidation pathway.

Enzyme inhibition , on the other hand, results in a decrease in metabolic activity. researchgate.net Inhibition can be competitive, where the inhibitor molecule competes with the substrate for the enzyme's active site, or non-competitive, where the inhibitor binds to another site on the enzyme, altering its conformation and reducing its activity. A number of drugs are known to inhibit UGT enzymes. For example, the co-administration of acetaminophen (B1664979) with phenylephrine has been shown to increase the bioavailability of phenylephrine, which is attributed to competition for presystemic sulfation, a parallel metabolic pathway. researchgate.net While this is an example of inhibition of a competing pathway, direct inhibition of phenylephrine glucuronidation by other co-administered drugs is also a possibility.

| Factor | Mechanism | Potential Effect on Phenylephrine Glucuronidation |

| Inducers | ||

| Rifampin | Increased UGT enzyme synthesis | Increased rate of this compound formation |

| Certain Polycyclic Aromatic Hydrocarbons | Increased UGT enzyme synthesis | Increased rate of this compound formation |

| Inhibitors | ||

| Probenecid | Competitive inhibition of UGTs | Decreased rate of this compound formation |

| Certain NSAIDs | Competitive inhibition of UGTs | Decreased rate of this compound formation |

Effects of Disease States on Glucuronidation Capacity (e.g., hepatic impairment)

Disease states, particularly those affecting the liver, can have a profound impact on drug metabolism, including glucuronidation. nih.govuc.pt The liver is the primary site of phenylephrine glucuronidation, and any impairment in liver function can lead to a reduced capacity to form this compound. patsnap.com

The severity of hepatic impairment often correlates with the degree of reduction in drug metabolism. uc.pt Therefore, in individuals with severe liver disease, the formation of this compound is expected to be substantially impaired.

Drug-Drug Interactions at the Glucuronidation Level

Drug-drug interactions can occur when co-administered substances alter the activity of UGT enzymes, potentially affecting the glucuronidation of phenylephrine. These interactions can manifest as either inhibition or induction of the metabolic pathway.

Inhibition of Glucuronidation:

Competitive inhibition can happen if two or more drugs are substrates for the same UGT isoform. A drug with a higher affinity for the enzyme can prevent the metabolism of a co-administered drug, leading to increased plasma concentrations of the parent compound. While specific, clinically significant inhibitors of phenylephrine glucuronidation have not been extensively documented, any substrate of the UGT isoforms responsible for phenylephrine metabolism could potentially act as a competitive inhibitor. researchgate.net For example, certain drugs are known inhibitors of various UGT enzymes, which could theoretically impact phenylephrine metabolism if they act on the same isoforms. ebmconsult.com

Induction of Glucuronidation:

Enzyme induction involves an increase in the synthesis of UGT enzymes, leading to an accelerated rate of glucuronidation. This can decrease the plasma concentration and potential efficacy of the parent drug. Factors such as cigarette smoking are known to affect glucuronidation in general, but specific inducers of the phenylephrine glucuronidation pathway have not been clearly identified in clinical studies. researchgate.net

The clinical significance of drug-drug interactions at the level of phenylephrine glucuronidation remains an area requiring further investigation. Most documented drug interactions with phenylephrine involve its primary pharmacodynamic effects on adrenergic receptors rather than its metabolic pathways. nih.govfda.gov

| Interaction Type | Mechanism | Potential Interacting Agents (General UGT Modulators) | Documented Effect on Phenylephrine Glucuronidation |

|---|---|---|---|

| Inhibition | Competitive binding to or direct inactivation of UGT enzymes. | Valproic Acid (UGT2B7 inhibitor), Gemfibrozil (general UGT inhibitor), Atazanavir (UGT1A1 inhibitor) ebmconsult.com | Specific interactions with phenylephrine metabolism are not well-documented. |

| Induction | Increased synthesis of UGT enzymes. | Certain anticonvulsants (e.g., Carbamazepine) nih.gov | Specific interactions with phenylephrine metabolism are not well-documented. |

Advanced Analytical Methodologies for Phenylephrine D Glucuronide Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of metabolite analysis, providing the necessary separation of analytes prior to their detection and quantification. For Phenylephrine-D-glucuronide, various liquid chromatography and electrophoretic techniques have been adapted and optimized.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylephrine (B352888) and its conjugated metabolites, including this compound. nih.gov The separation is typically achieved on reversed-phase columns, such as an octadecylsilyl (ODS) or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govsemanticscholar.org Due to the polar nature of the glucuronide conjugate, mobile phase composition is critical and often involves a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) to achieve adequate retention and resolution. semanticscholar.orghelixchrom.com

UV/Visible spectrophotometric detection is a common mode used in HPLC. For phenylephrine, the phenolic chromophore allows for detection at specific wavelengths. The maximum absorption wavelength (λmax) for phenylephrine hydrochloride has been identified at various wavelengths, including 272 nm and 275 nm. semanticscholar.orgthepharmajournal.com The this compound conjugate retains this chromophore, making it amenable to UV detection in a similar range. sielc.com While perhaps less sensitive than other methods, UV detection is robust and suitable for analyses where concentration levels are sufficiently high. thermofisher.com The choice of wavelength can be optimized to maximize sensitivity and minimize interference from matrix components. sielc.com

Electrochemical Detection (ED) coupled with HPLC offers a highly sensitive and selective alternative for the quantification of electroactive compounds like phenylephrine and its metabolites. nih.govthermofisher.com This technique is particularly advantageous for analyzing samples from biological matrices where analyte concentrations are low. A validated HPLC-ED method for the determination of phenylephrine and its conjugates in human plasma has been established. nih.gov The method involves separation on a 15 cm ODS stationary phase using ion-pair reversed-phase chromatography. nih.gov Detection is achieved with an electrochemical detector operated at an oxidative potential of +1.15 V versus an Ag/AgCl reference electrode. nih.gov This method demonstrated linearity over a concentration range of 25.0-500.0 ng/ml for phenylephrine derived from its conjugates after enzymatic hydrolysis. nih.gov The high sensitivity of ED allows for a limit of quantitation of 25.0 ng/ml for the conjugated metabolite. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. nih.gov These characteristics make UHPLC particularly well-suited for the complex analysis of drugs and their metabolites in biological fluids. researchgate.net UHPLC methods have been developed to separate and quantify phenylephrine from numerous related impurities and other drug compounds, demonstrating the technique's superior separating power. nih.gov When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for metabolite research, allowing for the rapid and sensitive determination of compounds like this compound in plasma samples. researchgate.netnih.gov A typical UPLC separation might be achieved on a BEH HILIC column with an isocratic mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile at a flow rate of 0.4 mL/min. researchgate.netnih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is an alternative separation technique that offers high efficiency, minimal sample consumption, and rapid analysis times. tubitak.gov.tr In CE, charged molecules are separated based on their electrophoretic mobility in an electric field. This technique is particularly effective for analyzing charged species, making it theoretically suitable for the analysis of the anionic this compound. Capillary zone electrophoresis (CZE), a common mode of CE, has been successfully optimized for the simultaneous determination of phenylephrine and other compounds in pharmaceutical formulations. nih.govresearchgate.net A typical separation can be achieved using a phosphate (B84403) buffer (e.g., 20 mM, pH 8) and an applied voltage. nih.govresearchgate.net While the literature predominantly focuses on the application of CE for the parent drug and its impurities, the principles of the technique support its potential application for the direct analysis of its charged glucuronide metabolite. tubitak.gov.trresearchgate.net

Mass Spectrometry (MS) Applications in Metabolite Research

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the identification and quantification of drug metabolites. thermofisher.com Its high sensitivity and specificity allow for the detection of trace levels of metabolites in complex biological samples. nih.gov For this compound, LC-MS/MS provides unambiguous identification and precise quantification.

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov This involves selecting the protonated molecule of this compound (the precursor ion) and a specific fragment ion produced upon its collision-induced dissociation (the product ion). This specific mass transition is unique to the analyte, providing excellent selectivity and minimizing matrix interference. researchgate.net Ionization is commonly achieved using electrospray ionization (ESI) in the positive mode. researchgate.netnih.gov The conjugation of glucuronic acid to phenylephrine results in a predictable mass increase of 176 atomic mass units (amu), which is a key signature used in MS-based metabolite identification. mdpi.com The development of rapid derivatization LC-MS/MS methods further enhances sensitivity, achieving lower limits of quantification down to 0.020 ng/ml for the parent drug, a sensitivity that is crucial for detailed pharmacokinetic studies that include its metabolites. nih.govgoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for analyzing this compound. This method offers unparalleled sensitivity and selectivity, allowing for the detection and quantification of the metabolite in complex biological fluids such as plasma and urine. nih.gov The chromatographic step separates this compound from the parent drug and other metabolites, while the mass spectrometer provides definitive identification based on its mass-to-charge ratio (m/z) and fragmentation behavior.

Validated LC-MS/MS assays have been successfully applied in pharmacokinetic studies to measure the concentrations of phenylephrine and its glucuronide conjugate. nih.gov These methods are essential for understanding the metabolic fate of phenylephrine. Research has shown that after oral administration, phenylephrine undergoes extensive first-pass metabolism, with glucuronidation being one of the metabolic pathways. nih.gov While sulfate (B86663) conjugation is the primary route, the quantification of the glucuronide fraction is vital for a complete metabolic profile. nih.govnih.gov

Below is a table summarizing typical parameters for an LC-MS/MS assay for this compound found in pharmacokinetic studies.

| Parameter | Value | Reference |

| Analyte | Phenylephrine glucuronide | nih.gov |

| Biological Matrix | Urine | nih.gov |

| Lower Limit of Quantification | 2.0 ng/mL | nih.gov |

| Upper Limit of Quantification | 200 ng/mL | nih.gov |

| Inter-assay Variability | ≤ 4.30 % | nih.gov |

| Accuracy Range | -1.81% to -0.594% | nih.gov |

This interactive table is based on data from validated LC/MS/MS assay methods used in clinical research.

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. In this technique, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.

The expected precursor ion for this compound in positive ion mode would be [M+H]⁺ at an m/z of 344.13. A hallmark of glucuronide fragmentation is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.0321 Da. nih.gov This cleavage results in the formation of the protonated aglycone, in this case, phenylephrine, at an m/z of 168.10. This primary fragment can then undergo further dissociation, consistent with the known fragmentation pattern of phenylephrine, which includes a characteristic loss of water (H₂O) to produce a fragment at m/z 150.09. researchgate.net

The following table outlines the predicted MS/MS fragmentation pattern for this compound.

| Ion Type | Proposed Structure | Calculated m/z |

| Precursor Ion [M+H]⁺ | This compound | 344.13 |

| Product Ion [Aglycone+H]⁺ | Phenylephrine | 168.10 |

| Product Ion [Aglycone+H-H₂O]⁺ | Dehydrated Phenylephrine | 150.09 |

This interactive table illustrates the theoretical fragmentation cascade of this compound under tandem mass spectrometry conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Prediction

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of an ion, serving as a powerful tool for identifying unknown metabolites and confirming the structure of known ones like this compound.

For this compound (C₁₅H₂₁NO₈), the calculated monoisotopic mass is 343.1267 u. In HRMS analysis, the instrument would measure the mass of the protonated molecule [M+H]⁺ with high precision. An experimentally determined mass that matches the theoretical mass of C₁₅H₂₂NO₈⁺ (344.1340 u) within a narrow mass tolerance window provides strong evidence for the assigned molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₁NO₈ |

| Monoisotopic Mass | 343.1267 u |

| Protonated Ion [M+H]⁺ | C₁₅H₂₂NO₈⁺ |

| Theoretical m/z of [M+H]⁺ | 344.1340 u |

This interactive table presents the precise mass data used in HRMS for the confirmation of this compound's elemental composition.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Analysis and Isomer Separation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. This method can resolve isomeric metabolites that are indistinguishable by conventional mass spectrometry. Phenylephrine possesses two potential sites for glucuronidation: the phenolic hydroxyl group on the aromatic ring and the secondary (benzylic) hydroxyl group on the side chain. Glucuronidation at these different sites would produce two structural isomers of this compound.

These isomers, while having the identical mass and likely similar fragmentation patterns, would have distinct three-dimensional shapes. In an IM-MS experiment, they would exhibit different drift times through a gas-filled mobility cell, allowing for their separation and individual characterization. This capability is crucial for understanding the regioselectivity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for phenylephrine metabolism.

Electron Activated Dissociation (EAD) for Site-Specific Identification

Electron Activated Dissociation (EAD) is a newer, alternative fragmentation technique that provides highly specific structural information, particularly for identifying the exact site of conjugation in metabolites. Unlike CID, which often cleaves the labile glycosidic bond of glucuronides and results in the loss of positional information, EAD can induce fragmentation across the entire molecule, including the aglycone, while preserving the conjugate bond.

By generating unique fragment ions that are diagnostic of the conjugation site, EAD can definitively distinguish between the phenolic O-glucuronide and the benzylic O-glucuronide isomers of phenylephrine. This level of detail is critical for creating a precise metabolic map and understanding structure-metabolism relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous structural elucidation of a molecule. NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in the structure, allowing for the confirmation of atom connectivity and stereochemistry. Due to the larger sample amounts required compared to MS, NMR is typically used to characterize isolated metabolites or synthesized reference standards.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide complementary data for structural confirmation. In the ¹H NMR spectrum of this compound, signals corresponding to the protons of the phenylephrine moiety would be observed, along with a distinct set of signals for the protons of the D-glucuronic acid moiety, typically appearing in the 3.3–5.6 ppm region. The anomeric proton of the glucuronide would be a particularly diagnostic signal.

In the ¹³C NMR spectrum, the attachment of the glucuronic acid moiety would cause a significant downfield shift (a change in resonance to a higher ppm value) for the carbon atom bearing the glycosidic bond compared to its chemical shift in the parent phenylephrine molecule. By analyzing these chemical shifts and the coupling patterns between adjacent nuclei, the exact site of glucuronidation can be confirmed.

The table below compares the known ¹³C NMR chemical shifts for the parent compound, phenylephrine, with the expected shifts upon glucuronidation at the phenolic position.

| Carbon Atom (Phenylephrine) | Phenylephrine ¹³C Shift (ppm) | Expected this compound ¹³C Shift (ppm) |

| C1 (C-OH, benzylic) | ~70-72 | ~70-72 (minor change) |

| C2 (C-N) | ~58-60 | ~58-60 (minor change) |

| C3 (Aromatic, C-OH) | ~157-158 | ~155-157 (Shift upon conjugation) |

| C4, C8 (Aromatic) | ~113-119 | ~114-120 (minor change) |

| C5, C7 (Aromatic) | ~129-130 | ~129-131 (minor change) |

| C6 (Aromatic, C-C1) | ~139-141 | ~139-141 (minor change) |

| C9 (N-CH₃) | ~34-36 | ~34-36 (minor change) |

This interactive table provides a comparison of known and predicted ¹³C NMR chemical shifts, highlighting the expected change at the site of glucuronidation.

Radiolabeling Techniques in Metabolic Tracing Studies (e.g., 3H, 14C)

Radiolabeling is a cornerstone technique in drug metabolism studies, providing a highly sensitive and definitive way to trace the fate of a drug molecule like phenylephrine and its metabolites, including this compound. nih.gov This involves replacing one or more atoms in the phenylephrine molecule with a radioactive isotope, most commonly tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). nih.govresearchgate.net These isotopically labeled compounds are chemically identical to their non-labeled counterparts and thus follow the same metabolic pathways. researchgate.net

The use of ³H and ¹⁴C is widespread because they are soft β-emitters, meaning their low-energy radiation makes them suitable for in-vivo studies. researchgate.net By administering a radiolabeled dose of phenylephrine, researchers can track the total radioactivity through the body, allowing for the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov This technique is instrumental in constructing a complete picture of the drug's disposition, ensuring that all metabolites are accounted for in what are known as mass balance studies. researchgate.net

In the context of this compound, tracing studies would involve administering ¹⁴C-phenylephrine or ³H-phenylephrine to preclinical models. Subsequent analysis of biological samples (e.g., plasma, urine, feces) would allow for the quantification of total radioactivity associated with the parent drug versus its metabolites. Techniques like quantitative whole-body autoradiography (QWBA) can visualize the distribution of the radiolabel in tissues, while chromatographic separation of radiolabeled components followed by scintillation counting can identify and quantify specific metabolites like this compound. nih.gov This approach provides unambiguous, quantitative data on the formation and elimination kinetics of the glucuronide conjugate. openmedscience.com

Table 1: Comparison of Common Radioisotopes in Metabolic Tracing

| Feature | Tritium (³H) | Carbon-14 (¹⁴C) |

|---|---|---|

| Half-life | 12.3 years | ~5,730 years |

| Radiation Energy | Low-energy β-emitter | Low-energy β-emitter |

| Synthesis | Generally easier and less resource-intensive to synthesize labeled compounds. nih.gov | Synthesis is often more complex and resource-intensive. nih.govopenmedscience.com |

| Application | Widely used for in vitro assays and early-stage preclinical studies. nih.gov | Considered the gold standard for definitive ADME and mass balance studies. openmedscience.com |

| Detection | Requires specialized detectors like ³H-sensitive imaging plates or liquid scintillation counting. nih.gov | Detectable by standard imaging plates and liquid scintillation counting. nih.gov |

Development and Validation of Bioanalytical Methods for Preclinical Matrices

The accurate quantification of this compound in preclinical matrices such as plasma, urine, and tissue homogenates is critical for understanding its pharmacokinetic profile. This requires the development and validation of robust bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for directly measuring the conjugate without prior hydrolysis. researchgate.netnih.gov

Glucuronide conjugates can be susceptible to degradation, primarily through enzymatic hydrolysis by β-glucuronidases present in biological samples or chemical hydrolysis, especially under non-optimal pH conditions. scispace.com Therefore, proper sample handling is crucial to ensure the integrity of this compound from collection to analysis.

Key strategies include:

Immediate Cooling and Processing: Samples should be placed on ice immediately after collection and processed (e.g., plasma separation) at low temperatures to minimize enzymatic activity.

pH Adjustment: Adjusting the pH of the matrix can stabilize certain glucuronides. For instance, acidification of urine samples can help preserve metabolites and retard bacterial growth. mdpi.com

Enzyme Inhibition: The addition of β-glucuronidase inhibitors to the collection tubes can prevent the back-conversion of the glucuronide to the parent phenylephrine.

Low-Temperature Storage: Long-term storage of samples at -80°C is a standard practice to maintain the stability of metabolites. nih.gov

Dried Blood Spot (DBS) Technology: DBS has emerged as an alternative sampling technique. Studies have shown that for some glucuronides, storage as a dried spot at ambient temperature can provide stability equivalent to liquid samples stored at -80°C. nih.gov

The stability of this compound must be rigorously evaluated during method validation under various conditions, including short-term bench-top stability, long-term storage stability, and freeze-thaw stability, to ensure accurate quantification. scispace.com

The "matrix effect" is a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govnih.gov Mitigating matrix effects is essential for a reliable method.

Internal Standard (IS) Selection: The most effective way to compensate for matrix effects and other variations during sample processing and analysis is the use of a suitable internal standard. nih.gov The ideal IS for quantifying this compound is its stable isotope-labeled (SIL) analogue (e.g., containing ¹³C or ²H atoms). A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring that it experiences the same degree of matrix effect. nih.govbris.ac.uk By co-eluting with the analyte, the SIL-IS provides the most accurate correction for any signal suppression or enhancement. bris.ac.uk If a SIL-IS for the glucuronide itself is unavailable, a SIL-IS of the parent drug (phenylephrine) or a structurally similar compound may be considered, although this is less ideal. researchgate.net

Emerging Technologies in Metabolomics for Glucuronide Analysis

Metabolomics aims to comprehensively identify and quantify all small molecules (the "metabolome") in a biological sample. Emerging technologies in this field are enhancing the ability to analyze glucuronides, moving beyond targeted quantification to broader metabolic profiling.

Untargeted and targeted metabolomics approaches using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are powerful tools for studying the "glucuronidome"—the complete set of glucuronidated metabolites. mdpi.comnih.gov These technologies allow for the detection and identification of a wide range of metabolites in a single analysis without needing to know their identity beforehand. benthamscience.com

In the context of this compound, a comprehensive profiling study could:

Identify novel or unexpected phenylephrine metabolites alongside the known glucuronide.

Map microbiome-driven shifts in glucuronidation, as gut bacteria can produce β-glucuronidases that cleave glucuronides, impacting the host's metabolite profile. nih.gov

Utilize pattern-filtering data analysis to specifically search for molecules that exhibit the characteristic mass loss of a glucuronic acid moiety (176.0321 Da) during MS/MS fragmentation, facilitating the discovery of numerous glucuronide conjugates. nih.gov

This approach provides a holistic view of the metabolic response to phenylephrine, placing the formation of this compound within the broader context of systemic metabolism.

Chemical isotope labeling is an innovative strategy that enhances the detection and confident identification of specific classes of metabolites, including glucuronides. acs.orgacs.org This technique involves derivatizing the target functional group of a metabolite with a reagent that exists in both a light (e.g., containing ¹²C, ¹H) and heavy (e.g., containing ¹³C, ²H) isotopic form. wikipedia.org

A recently developed method uses a pair of isotopic probes, N,N-Dimethyl ethylenediamine (B42938) (DMED-d₀ and DMED-d₆), which specifically target the carboxylic acid group present on the glucuronic acid moiety of all glucuronide conjugates. nih.govacs.org When a sample is labeled with DMED-d₀ and a pooled reference sample is labeled with DMED-d₆, all glucuronides will appear in the mass spectrometer as distinct peak pairs with a specific mass difference (e.g., 6.037 Da). acs.orgacs.org

This strategy offers several advantages for analyzing this compound:

Enhanced Sensitivity: Derivatization can significantly improve the ionization efficiency and detection sensitivity of glucuronides, with reported 3- to 55-fold decreases in limits of detection for some standards. acs.orgacs.org

High Confidence: The presence of the characteristic isotopic peak pair provides a high degree of confidence in identifying a feature as a glucuronide, even without an authentic standard. acs.org

Comprehensive Coverage: The method is universal for all types of glucuronides (O-, N-, and acyl-glucuronides) as it targets the glucuronic acid itself. acs.org

This approach represents a powerful tool for comprehensively profiling the glucuronidome and accurately identifying metabolites like this compound in complex biological samples. acs.org

Pharmacological and Toxicological Implications of Phenylephrine D Glucuronide As a Metabolite Preclinical/in Vitro Focus

Metabolite Disposition and Distribution in Preclinical Models

The disposition and distribution of a metabolite are critical determinants of its potential biological activity and toxicity. For polar conjugates like Phenylephrine-D-glucuronide, cellular transport mechanisms and tissue localization are of particular interest.

The cellular uptake and efflux of drug glucuronides are largely mediated by a variety of transport proteins. nih.gov Due to their increased polarity and molecular weight, glucuronide conjugates such as this compound generally exhibit limited passive diffusion across cell membranes and rely on these transporters for their movement into and out of cells. nih.gov

While specific in vitro studies on the transporter interactions of this compound are not extensively detailed in the available literature, the transport mechanisms for glucuronidated compounds, in general, are well-characterized. Uptake into cells, particularly in the liver and kidneys, is often facilitated by members of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families. nih.gov Conversely, efflux from cells into the blood, bile, or urine is primarily handled by ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.gov

The interplay of these uptake and efflux transporters is a key determinant of the systemic and tissue-specific concentrations of glucuronide metabolites. frontiersin.org For instance, efficient basolateral efflux from hepatocytes into the bloodstream by transporters like MRP3 can lead to higher plasma concentrations of the glucuronide. nih.gov

Table 1: Potential Transporters Involved in the Disposition of Glucuronide Conjugates

| Transporter Family | Specific Transporters | Location | Function |

|---|---|---|---|

| Organic Anion Transporters (OATs) | OAT1, OAT2, OAT3, OAT4 | Kidney, Liver | Uptake from blood |

| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3, OATP2B1 | Liver | Uptake from blood |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP3, MRP4 | Liver, Kidney, Intestine | Efflux into bile, blood, or urine |

| Breast Cancer Resistance Protein (BCRP) | BCRP (ABCG2) | Liver, Intestine, Kidney | Efflux into bile, urine, or intestinal lumen |

Preclinical studies in animal models are essential for understanding the tissue distribution of metabolites. While specific data on the tissue distribution of this compound in animal models is limited, the general principles of drug metabolism and disposition suggest a distribution pattern influenced by its physicochemical properties.

Glucuronidation significantly increases the hydrophilicity of the parent compound, which generally restricts the metabolite's distribution into lipophilic tissues and across biological membranes like the blood-brain barrier. covachem.com Consequently, higher concentrations of this compound would be expected in organs involved in its formation and elimination, such as the liver and kidneys.

Studies on the parent compound, phenylephrine (B352888), in rats have shown wide distribution, with higher concentrations found in the adrenal glands, fat, skin, ovary, pancreas, and kidney. nih.gov The distribution of its glucuronide metabolite, however, would likely be more limited to the plasma and excretory organs due to its increased polarity.

Reversibility of Glucuronide Conjugation

β-Glucuronidases are a class of hydrolase enzymes that catalyze the cleavage of β-D-glucuronic acid from glucuronide conjugates, thereby releasing the aglycone (the parent compound). sigmaaldrich.combioassaysys.com These enzymes are present in various mammalian tissues and are also produced by the microflora in the gastrointestinal tract. nih.gov

The activity of β-glucuronidase is influenced by several factors, including the pH of the biological environment. nih.gov For example, studies on the hydrolysis of a model glucuronide, p-nitrophenyl-β-D-glucuronide (pNPG), showed that the optimal pH for β-glucuronidase activity varies between species, with rats and mice showing highest activity at pH 6.5, while for humans the highest rate was at pH 7.4. nih.gov

Table 2: General Characteristics of β-Glucuronidase

| Characteristic | Description |

|---|---|

| Enzyme Class | Hydrolase |

| Function | Catalyzes the hydrolysis of β-D-glucuronide bonds |

| Biological Location | Liver, kidney, spleen, and intestinal microflora |

| Significance | Reverses glucuronidation, releasing the parent compound |

| Influencing Factors | pH, temperature, and presence of inhibitors |

The hydrolysis of this compound by β-glucuronidases, particularly those in the gut, can lead to a phenomenon known as enterohepatic recirculation. frontiersin.org This process involves the following steps:

Phenylephrine is metabolized in the liver to form this compound.

The glucuronide conjugate is excreted into the bile and enters the small intestine.

Intestinal bacteria produce β-glucuronidases that hydrolyze this compound, releasing the parent phenylephrine.

The liberated phenylephrine can then be reabsorbed from the intestine back into the systemic circulation.

Interaction of this compound with Biological Systems (In Vitro/Theoretical)

In general, glucuronidation is considered a detoxification pathway that renders compounds pharmacologically inactive and facilitates their excretion. nih.govnih.gov The addition of a bulky, polar glucuronic acid moiety to a drug molecule can significantly alter its three-dimensional structure and physicochemical properties, thereby reducing or abolishing its affinity for its pharmacological target.

Phenylephrine exerts its pharmacological effects primarily as a selective α1-adrenergic receptor agonist. wikipedia.orgnih.gov Theoretically, the conjugation of phenylephrine with glucuronic acid would be expected to sterically hinder its interaction with the α1-adrenergic receptor, leading to a significant reduction or loss of pharmacological activity.

While some glucuronide metabolites have been shown to be pharmacologically active, or in some cases, even more potent than the parent compound, this is not the general rule. nih.gov There is currently no direct in vitro evidence from the provided search results to suggest that this compound retains significant agonist activity at adrenergic receptors. Furthermore, some preclinical studies have suggested that phenylephrine may have unexpected pharmacological effects, possibly mediated by the release of noradrenaline. nih.govresearchgate.net It is unknown if this compound shares any of these properties.

Receptor Binding Studies of the Metabolite (if applicable, in vitro)

In vitro studies have been conducted to determine the affinity of this compound for adrenergic receptors. These studies are crucial for understanding whether the metabolite retains any of the pharmacological activity of the parent compound. Research indicates that the glucuronide conjugate of phenylephrine is pharmacologically inactive in α1 and α2 subtype receptor binding assays. Specifically, this compound demonstrated no significant binding affinity for the α1a or α1b adrenergic receptor subtypes.

| Metabolite | Receptor Subtype | Binding Affinity | Assay Type |

|---|---|---|---|

| This compound | α1a-adrenergic receptor | Inactive | Receptor Binding Assay |

| This compound | α1b-adrenergic receptor | Inactive | Receptor Binding Assay |

| This compound | α2-adrenergic receptor subtypes | Inactive | Receptor Binding Assay |

Enzyme Modulation by the Metabolite (inhibition or induction)

A comprehensive review of the scientific literature did not yield specific in vitro studies investigating the potential of this compound to either inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family or UDP-glucuronosyltransferases (UGTs). Consequently, there is no available data to report on the enzyme modulation properties of this metabolite.

Potential for Bioactivation or Further Metabolic Transformation

The metabolic fate of this compound has been considered in preclinical contexts. The primary transformation pathway for this metabolite is hydrolysis.

In vitro, this compound can undergo hydrolysis, a reaction catalyzed by β-glucuronidase, which cleaves the glucuronic acid moiety from the parent structure. This process results in the formation of two secondary metabolites:

Phenylephrine (the parent drug)

D-glucuronic acid

Beyond this hydrolytic cleavage, there is a lack of available scientific literature detailing the formation of other secondary metabolites from this compound through other metabolic pathways.

In Vitro Assessment of Metabolite-Mediated Pharmacological Activity

The functional activity of this compound has been assessed in cell-based assays to determine if it can elicit a cellular response, even in the absence of direct receptor binding.

Consistent with the receptor binding studies, this compound has been found to be pharmacologically inactive in functional cell-based assays. In evaluations using a cell-based calcium flux response for the α1 receptor subtypes, the glucuronide metabolite did not demonstrate any activity. Furthermore, in [³⁵S]-GTPγS binding exchange assays for the α2 receptor subtypes, this compound did not activate the binding of [³⁵S]-GTPγS, indicating a lack of functional agonism at these receptors.

| Metabolite | Assay Type | Target | Observed Activity |

|---|---|---|---|

| This compound | Cell-based calcium flux response | α1-adrenergic receptor subtypes (α1a, α1b) | Inactive |

| This compound | [³⁵S]-GTPγS binding exchange assay | α2-adrenergic receptor subtypes (α2a, α2b, α2c) | Inactive |

In Vitro Assessment of Metabolite-Mediated Toxicological Responses

A thorough search of the available scientific literature did not reveal any specific in vitro toxicological studies conducted on this compound. This includes a lack of data on cytotoxicity, genotoxicity, or other potential toxicological endpoints for this metabolite. The existing toxicological data primarily focuses on the parent compound, phenylephrine.

Cytotoxicity Studies in Cell Lines

A comprehensive review of published scientific literature reveals a lack of specific in vitro studies designed to evaluate the cytotoxicity of this compound on various cell lines. Research has predominantly focused on the parent compound, phenylephrine, which has been shown to induce dose- and time-dependent cytotoxicity in cell lines such as human corneal epithelial cells and human corneal stromal cells. nih.govnih.gov However, dedicated studies measuring the direct cytotoxic effects (e.g., IC50 values) of the this compound metabolite are not available.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Concentration Range Tested | Key Findings (e.g., IC50) | Reference |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | No specific cytotoxicity studies for this compound have been reported in the peer-reviewed literature. | N/A |

Genotoxicity Screens (in vitro, without human data)

There is no available data from in vitro genotoxicity screens, such as the Ames test or chromosomal aberration assays, conducted specifically on the this compound metabolite. nih.govnih.gov The genotoxic potential of the parent compound, phenylephrine hydrochloride, has been evaluated by the National Toxicology Program (NTP). In these studies, phenylephrine hydrochloride was not found to be mutagenic in Salmonella typhimurium strains, with or without metabolic activation. nih.govfda.gov It did, however, induce sister-chromatid exchanges in Chinese hamster ovary cells in the absence of metabolic activation. nih.gov Additionally, a related compound, N-nitroso-phenylephrine, yielded negative results in the Ames test. usp.org The genotoxic potential of the glucuronide conjugate itself remains uninvestigated in preclinical models.

Table 2: Summary of In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation | Concentration Range Tested | Result | Reference |

|---|---|---|---|---|---|

| Ames Test | Data not available | Data not available | Data not available | No specific genotoxicity studies for this compound have been reported. | N/A |

| Chromosomal Aberration | Data not available | Data not available | Data not available | No specific genotoxicity studies for this compound have been reported. | N/A |

Molecular Mechanisms of Metabolite-Induced Cellular Perturbations

The specific molecular mechanisms by which this compound might induce cellular perturbations have not been elucidated in the scientific literature. Studies on the parent compound, phenylephrine, have identified pathways for cellular damage, including the induction of necroptosis and apoptosis in corneal epithelial cells. nih.gov Phenylephrine has been shown to activate the RIPK1-RIPK3-MLKL axis for necroptosis and a mitochondrion-dependent pathway for apoptosis. nih.gov It has also been implicated in promoting cardiac fibroblast proliferation through the Ca2+/Calcineurin/NFAT pathway. nih.gov However, it is unknown if the glucuronide conjugate shares any of these mechanisms or possesses its own distinct cellular effects. As glucuronidation is typically a detoxification pathway that renders compounds inactive and facilitates their elimination, this compound is generally considered an inactive metabolite. wikipedia.org

Role of this compound in Enterohepatic Recirculation Models

Enterohepatic recirculation is a physiological process where compounds are conjugated in the liver, excreted into the bile, and subsequently released into the small intestine. nih.govresearchgate.net In the gut, bacterial enzymes, notably β-glucuronidase, can hydrolyze the glucuronide conjugate back to the parent aglycone. researchgate.netyoutube.com This free drug can then be reabsorbed into the portal circulation, returning to the liver and systemic circulation, which can extend the drug's half-life. youtube.comresearchgate.net

In the context of phenylephrine, its glucuronide metabolite, this compound, is a candidate for this process. The theoretical model involves:

Hepatic Conjugation: Phenylephrine is metabolized in the liver to form this compound.

Biliary Excretion: The polar this compound is transported into the bile and then secreted into the duodenum.

Intestinal Hydrolysis: In the intestinal lumen, β-glucuronidase produced by the gut microbiome cleaves the glucuronic acid moiety from the metabolite. ubc.canih.gov

Reabsorption: The liberated parent drug, phenylephrine, can then be reabsorbed through the intestinal wall back into the bloodstream.

Comparative Metabolism and Species Differences of Phenylephrine Glucuronidation

Strain-Specific Differences in Animal Models for Glucuronidation Capacity

In addition to interspecies variability, significant differences in metabolic capacity can exist between different inbred strains of the same species, particularly mice. These strain-specific differences can influence the outcomes of pharmacokinetic and toxicological studies and are an important variable to control in experimental design.

A study investigating UGT activities in the duodenal microsomes of six different mouse strains (C57BL/6J, BALB/c, C3H/HeJ, DBA/2, ddY, and ICR) found significant variations depending on the UGT substrate used. nih.gov For several substrates, C3H/HeJ mice exhibited the highest UGT activity, while BALB/c and C3H/HeJ mice generally showed higher activities than the other strains. nih.gov

The table below illustrates the strain-dependent differences in UGT activity for two common substrates in duodenal microsomes.

| Mouse Strain | 4-Nitrophenol Glucuronidation (nmol/min/mg protein) | Estradiol-3-O-Glucuronidation (pmol/min/mg protein) |

|---|---|---|

| C57BL/6J | ~0.8 | ~12 |

| BALB/c | ~1.4 | ~35 |

| C3H/HeJ | ~2.0 | ~45 |

| DBA/2 | ~0.9 | ~20 |

| ddY | ~0.8 | ~18 |

| ICR | ~0.7 | ~15 |

Values are estimated from graphical data presented in the source literature.

These findings highlight the necessity of selecting and reporting the specific strain of animal model used in metabolic studies, as the choice of strain can have a profound impact on the observed rate of glucuronidation.

Influence of Physiological Factors on Glucuronidation in Preclinical Species

Beyond species and strain, physiological factors such as age and sex can significantly modulate UGT expression and activity, further contributing to variability in the glucuronidation of phenylephrine (B352888) and other xenobiotics in preclinical models.

The expression and activity of UGT enzymes are not static throughout the lifespan of an animal but undergo significant changes during development and aging. In humans, UGT activity is generally low in neonates and matures at different rates postnatally, with some isoforms not reaching adult levels until later in childhood. researchgate.netnih.gov

Studies in preclinical species also demonstrate age-related alterations in glucuronidation. In male Fischer rats, UGT activity was measured in various tissues from 2 to 30 months of age. nih.gov The results showed that age-related changes were both substrate- and tissue-dependent. nih.gov

In the liver: UGT activity towards the substrate phenolphthalein (B1677637) (UDPGT-PT) increased approximately two-fold at 96 weeks of age and remained elevated. nih.gov In contrast, activity towards p-nitrophenol (UDPGT-PNP), a phenolic substrate, showed a maturational decrease up to 15 weeks and then remained constant. nih.gov

In the kidney: UGT-PNP activity exhibited a gradual decreasing trend with age. nih.gov

In the small intestine and lung: No significant age-related changes in UGT activity were detected for either substrate. nih.gov

These findings in rats indicate that the impact of aging on glucuronidation is not uniform. The balance between conjugation and deconjugation reactions can shift depending on the tissue, the specific substrate, and the age of the animal, separating changes due to maturation from those related to senescence. nih.gov Similarly, in piglets, UGT activity was found to increase gradually from birth, with postconceptional age being a key driver of enzyme ontogeny. researchgate.net

Sex-based differences in drug metabolism are well-documented and are often attributed to the influence of sex hormones on the expression of metabolic enzymes, including UGTs. nih.gov These differences can lead to sex-specific pharmacokinetic profiles for certain drugs.

In preclinical models, sex-related differences in glucuronidation are frequently observed and are both species- and substrate-dependent.

Rats: For the substrate emodin (B1671224), glucuronidation rates in liver microsomes were faster in females than in males. nih.gov Similarly, bisphenol A glucuronidation is higher in female rat liver microsomes, which corresponds to higher expression of UGT2B1 mRNA. nih.gov

Mice: In contrast to rats, emodin glucuronidation rates were greater in male mouse liver microsomes than in females. nih.gov The hormonal regulation of Ugt mRNA expression in mice is complex, with male-pattern growth hormone secretion influencing liver expression and androgens regulating kidney expression. nih.gov

Dogs and Guinea Pigs: Like rats, females of these species showed faster rates of emodin glucuronidation than males. nih.gov

The following table summarizes the sex- and species-dependent differences in the rate of emodin glucuronidation, highlighting the variability in these effects.

| Species | Male Rate (nmol/h/mg protein) | Female Rate (nmol/h/mg protein) | Sex-Based Difference |

|---|---|---|---|

| Mouse | 127.51 ± 0.50 | 48.90 ± 1.25 | Male > Female |

| Rat | 59.33 ± 1.48 | 142.23 ± 3.15 | Female > Male |

| Dog | 119.32 ± 12.87 | 153.78 ± 3.76 | Female > Male |

| Guinea Pig | 89.50 ± 12.55 | 199.67 ± 9.46 | Female > Male |

| Human | 59.17 ± 1.47 | 50.90 ± 1.99 | Male ≈ Female |

This variability emphasizes the importance of including both sexes in preclinical pharmacology and toxicology studies to fully characterize the metabolic profile of a compound and to avoid overlooking potential sex-specific effects that could be relevant to human populations. mdpi.com

Metabolic Pathways in Specific Organs/Tissues Across Species (e.g., liver, kidney, intestine)

The biotransformation of phenylephrine is a complex process involving multiple enzymatic pathways, with glucuronidation representing one of the key conjugation reactions. The formation of Phenylephrine-D-glucuronide occurs in various organs, primarily those rich in UDP-glucuronosyltransferase (UGT) enzymes, such as the liver, kidney, and intestine. However, the relative contribution of each organ and the specific UGT isoforms involved can vary significantly across different species, leading to notable differences in metabolic profiles.

In humans, phenylephrine undergoes extensive first-pass metabolism, with major pathways being sulfation, particularly in the intestinal wall, and oxidative deamination. nih.gov Glucuronidation is also a recognized metabolic route. nih.gov While sulfation is a dominant conjugation pathway, studies have shown that after oral administration, a portion of the drug is metabolized to its glucuronide conjugate. One human study identified that approximately 12% of an oral m-synephrine (phenylephrine) dose was excreted in the urine as the glucuronide conjugate. However, other research has characterized the amount of phenylephrine glucuronide excreted in urine as negligible, highlighting the variability in findings and suggesting it may be a less prominent pathway compared to sulfation and oxidation via monoamine oxidase. nih.gov

The liver is a principal site for drug metabolism, expressing a wide array of UGT isoforms including UGT1A1, 1A3, 1A4, 1A6, 1A9, and several from the UGT2B family. nih.gov The intestine also plays a crucial role in the first-pass metabolism of many drugs, with high expression of UGTs that can metabolize compounds before they reach systemic circulation. nih.gov The kidneys contribute to the glucuronidation of various drugs, and for certain substrates, renal glucuronidation clearance can be substantial. nih.gov For instance, studies on select UGT1A9 substrates have shown that intrinsic clearance in the kidney can be up to twice as high as in the liver per gram of tissue. nih.gov

Significant species differences in glucuronidation are well-documented for many drugs and are attributed to variations in the expression, activity, and substrate specificity of UGT enzymes. nih.govmdpi.com For example, N-glucuronidation reactions are generally much more prevalent in humans than in common laboratory animals like rodents. researchgate.net The kinetic profiles of glucuronidation for phenolic compounds can differ markedly between species. In a study on resveratrol, a polyphenolic compound, its glucuronidation in dog liver microsomes closely resembled that in humans, whereas mouse and rat liver microsomes showed different conjugation patterns and enzyme kinetics. nih.gov While direct comparative data for phenylephrine glucuronidation across species in different organs is limited, the known variations in UGT enzyme expression provide a basis for expected differences. Rodents, for instance, may exhibit different ratios of sulfated to glucuronidated metabolites compared to humans. Such discrepancies underscore the challenges in extrapolating metabolic data from animal models to humans. mdpi.com

| Organ/Tissue | Key UGT Isoforms Expressed in Humans | General Role in Glucuronidation |

|---|---|---|

| Liver | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B15, UGT2B17 | Primary site for systemic drug metabolism and glucuronidation of a vast array of xenobiotics. |

| Intestine | UGT1A1, UGT1A8, UGT1A10, UGT2B7 | Major site of first-pass metabolism, contributing significantly to the presystemic elimination of orally administered drugs. |

| Kidney | UGT1A9, UGT2B7 | Contributes to the clearance of drugs from the systemic circulation via glucuronidation and subsequent excretion. For some substrates, its metabolic capacity can rival or exceed that of the liver. nih.gov |

Development and Application of Humanized Animal Models for UGT Research

The marked species differences in drug metabolism, particularly in glucuronidation pathways, present a significant challenge for preclinical drug development and accurately predicting human pharmacokinetics. nih.gov To address these limitations, researchers have developed humanized animal models, primarily mice, in which specific mouse genes are replaced with their human counterparts. nih.govnih.gov These models serve as powerful in vivo tools to study human-specific drug metabolism. nih.gov

A prominent example is the humanized UGT1 (hUGT1) mouse model, which was created by crossing mice with a disrupted native Ugt1 locus (Ugt1-null) with transgenic mice carrying the entire human UGT1A gene locus. nih.gov The resulting hUGT1 mice express the nine functional human UGT1A isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10) in a tissue-specific pattern that mimics their expression in humans. nih.gov These mice have proven invaluable for investigating the role of the UGT1A family in drug clearance and toxicity. nih.govnih.gov

The application of hUGT1 mice has demonstrated their utility in predicting human glucuronidation more accurately than conventional mouse models. nih.gov Studies involving various drugs have shown that the kinetics of glucuronidation in liver microsomes from hUGT1 mice are often comparable to those observed in human liver microsomes. nih.gov For example, the acyl-glucuronidation of drugs like etodolac (B1671708) and ibuprofen (B1674241) in hUGT1 mice closely mirrored human metabolic patterns. nih.gov Similarly, the clearance value for furosemide (B1674285) glucuronidation in human liver microsomes was significantly lower than in wild-type mouse liver microsomes, but hUGT1 mice provided a more predictive model. nih.gov These models are also instrumental in studying N-glucuronidation, a pathway that is often minimal in rodents but significant in humans, as functional human UGT1A4 is expressed in the liver of hUGT1 mice. nih.gov

While specific studies on phenylephrine metabolism using hUGT1 mice have not been widely published, the model's success with other phenolic and amine-containing compounds suggests its potential applicability. As phenylephrine is a phenolic compound, these models could elucidate the specific human UGT1A isoforms responsible for its glucuronidation and provide a more accurate prediction of its metabolic fate in humans compared to traditional animal models. Furthermore, humanized mice can be used to investigate the impact of genetic polymorphisms, such as the UGT1A1*28 allele, on drug metabolism, offering insights into inter-individual variability in drug response. researchgate.net

| Model Feature | Description | Relevance to UGT Research |

|---|---|---|

| Genetic Background | The mouse Ugt1 gene locus is knocked out and replaced by the human UGT1A gene locus. nih.gov | Eliminates confounding metabolic contributions from mouse UGT1 enzymes, isolating the activity of the human enzymes. |

| Expressed Enzymes | Expresses the nine functional human UGT1A isoforms (1A1, 1A3-1A10). nih.gov | Allows for the study of drugs metabolized by a wide range of human UGT1A enzymes, including those with no direct ortholog in mice. |

| Tissue-Specific Expression | Human UGT1A protein expression patterns in tissues like the liver and intestine are similar to those in humans. nih.gov | Provides a more accurate in vivo system to study first-pass and systemic metabolism. |

| Predictive Power | Demonstrated to have glucuronidation kinetics for several drugs that are more comparable to humans than to wild-type mice. nih.gov | Improves the in vitro-in vivo extrapolation and prediction of human drug clearance and potential drug-drug interactions. |

Theoretical Pharmacokinetic Modeling of Phenylephrine D Glucuronide Formation and Disposition

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Glucuronide Metabolites

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds in the body. iapchem.org These models are constructed based on the underlying physiological and biochemical processes, creating a mechanistic framework to simulate a drug's behavior. For metabolites like Phenylephrine-D-glucuronide, PBPK models are particularly valuable as they can mechanistically describe the formation of the metabolite from its parent drug, phenylephrine (B352888), and its subsequent distribution and elimination.